(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid
CAS No.: 103290-41-1
Cat. No.: VC0184859
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103290-41-1 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 |
| IUPAC Name | (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |
| Standard InChI Key | JHHOFXBPLJDHOR-VHSXEESVSA-N |
| SMILES | C1C(CNC1C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid belongs to the class of pyrrolidine carboxylic acids, featuring a five-membered pyrrolidine ring with a phenyl substituent at the fourth position and a carboxylic acid functional group at the second position. The compound exhibits defined stereochemistry with both the second and fourth carbon centers having the R configuration, which is crucial for its biological activity and chemical reactivity.
| Parameter | Value |
|---|---|
| Chemical Name | (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid |
| CAS Number | 103290-41-1 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Stereochemistry | 2R,4R configuration |
The compound is also available as its hydrochloride salt, which has the CAS number 1384268-74-9 . This salt form may offer advantages in terms of stability and solubility for certain applications.
Structural Conformation
The stereochemistry of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid significantly influences its conformation. The trans relationship between the phenyl group at C-4 and the carboxylic acid at C-2 creates a specific spatial arrangement that differs from its diastereomers such as the (2R,4S) isomer . This spatial arrangement is critical for its interaction with biological targets and its utility in stereoselective synthesis.
Synthesis and Preparation Methods
The synthesis of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid typically involves multiple synthetic steps designed to ensure the correct stereochemistry at both chiral centers. Starting materials often include simpler pyrrolidine derivatives that undergo stereoselective modifications.
Synthetic routes typically employ chiral catalysts or chiral starting materials to establish the desired stereochemistry. The strategies must carefully control the stereochemical outcome at both the C-2 and C-4 positions to obtain the specific (2R,4R) configuration, distinguishing it from other possible stereoisomers such as (2R,4S), (2S,4R), or (2S,4S).
For research and pharmaceutical applications, the compound is also commonly prepared with protecting groups such as tert-butoxycarbonyl (Boc) to shield the secondary amine functionality during subsequent reactions . The protected derivative, (2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 158567-91-0), serves as a valuable intermediate in more complex synthetic pathways.
Analytical Characterization
High-purity (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid and its derivatives can be characterized using various analytical techniques. For instance, the Boc-protected version has been analyzed using:
-
¹H NMR spectroscopy to confirm structural integrity
-
Liquid chromatography-mass spectrometry (LCMS) to verify molecular identity
-
LCMS purity analysis, with commercial samples reaching ≥99% purity
These analytical measures ensure the quality and identity of the compound for research applications.
Biological Activities and Applications
(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid demonstrates considerable versatility in its applications, particularly in medicinal chemistry and peptide science. Its unique structural features contribute to several biological activities that make it valuable for research and development.
Applications in Peptide Chemistry
As a proline analog, (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid serves important functions in peptide synthesis and research:
-
It can be incorporated into peptide chains to induce specific conformational changes
-
The phenyl substituent provides additional hydrophobic interactions and potential for π-stacking
-
Its defined stereochemistry can control the three-dimensional structure of resulting peptides
These properties make it valuable for designing peptides with enhanced stability, altered bioavailability, or specific receptor-binding properties .
Applications in Medicinal Chemistry
In pharmaceutical research, this compound and its derivatives serve as:
-
Building blocks for the synthesis of complex drug candidates
-
Pharmacophores that can influence the interaction with biological targets
-
Scaffolds for the development of neurologically active compounds
The chiral nature of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid makes it particularly valuable in asymmetric synthesis, where stereochemical control is essential for biological activity.
Research in Asymmetric Synthesis and Catalysis
The defined stereochemistry of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid and related compounds makes them valuable in asymmetric synthesis and catalysis research. These compounds can:
-
Serve as chiral auxiliaries to induce stereoselectivity in chemical reactions
-
Function as components of chiral catalysts for asymmetric transformations
-
Act as stereochemical control elements in complex molecule synthesis
This application leverages the compound's ability to create chiral environments that can influence the stereochemical outcome of reactions, an essential capability in modern organic synthesis.
Material Science Applications
Emerging research suggests potential applications of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid and related compounds in material science. These applications include:
-
Development of polymers with specific mechanical properties
-
Creation of materials with unique stereochemical arrangements
-
Design of functional materials with specific molecular recognition capabilities
The ability to control the stereochemistry and conformation at the molecular level translates to materials with defined three-dimensional structures and properties.
Comparison with Other Stereoisomers
The biological and chemical properties of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid differ significantly from its stereoisomers, particularly the (2R,4S) variant. The following table highlights key differences between these two diastereomers:
| Feature | (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid | (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid |
|---|---|---|
| Configuration | Trans relationship between phenyl and carboxyl | Cis relationship between phenyl and carboxyl |
| Ring Conformation | Distinct conformational preferences | Different conformational preferences |
| Biological Activity | Specific enzyme interactions | Potentially different biological targets |
| Applications | Unique profile in peptide chemistry | Different applications in pharmaceutical development |
These differences underscore the importance of stereochemical control in the synthesis and application of these compounds, as even subtle changes in three-dimensional structure can lead to significant differences in functionality.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume